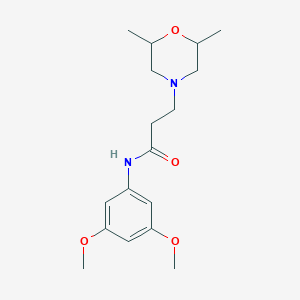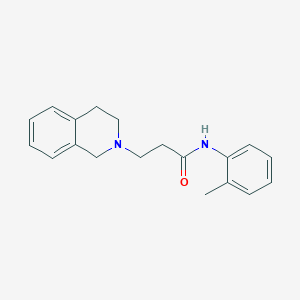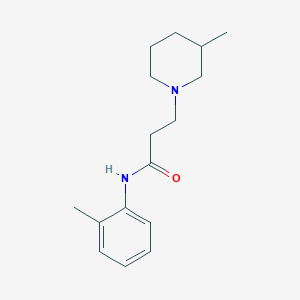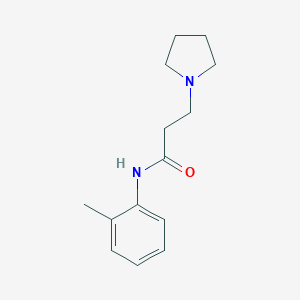
1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 4-methoxy-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Chloro-benzenesulfonyl Group: This step involves the reaction of piperazine with 4-chloro-benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methoxy-phenyl Group: The final step involves the reaction of the intermediate compound with 4-methoxy-benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Products may include 4-methoxy-benzoic acid or 4-methoxy-benzaldehyde.
Reduction: Products may include the corresponding sulfide derivative.
Substitution: Products depend on the specific substituent introduced, such as nitro or halogen groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The sulfonyl and methoxy groups can further modulate these interactions by affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-phenyl-methanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone: The positions of the chloro and methoxy groups are swapped, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the 4-chloro-benzenesulfonyl and 4-methoxy-phenyl groups in 1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C18H19ClN2O4S |
|---|---|
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-6-2-14(3-7-16)18(22)20-10-12-21(13-11-20)26(23,24)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3 |
Clé InChI |
KCPSJPFWELUAQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248282.png)


![N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248286.png)
![3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B248289.png)

![Ethyl 1-[3-oxo-3-(2-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248295.png)
![3-[benzyl(ethyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248297.png)
![Ethyl 1-[3-oxo-3-(2-toluidino)propyl]-3-piperidinecarboxylate](/img/structure/B248298.png)

![3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-o-tolyl-propionamide](/img/structure/B248301.png)

![3-[benzyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248305.png)
![N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248308.png)
